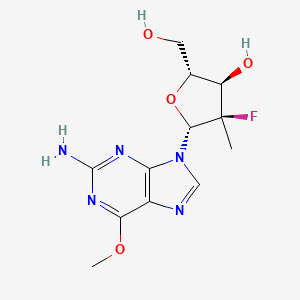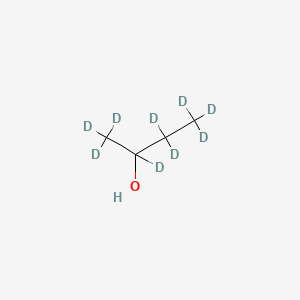
(~2~H_9_)Butan-2-ol
説明
(~2~H_9_)Butan-2-ol is a secondary alcohol . It is a flammable, colorless liquid that is soluble in three parts water and completely miscible with organic solvents . It is produced on a large scale, primarily as a precursor to the industrial solvent methyl ethyl ketone .
Synthesis Analysis
This compound is manufactured industrially by the hydration of 1-butene or 2-butene . Sulfuric acid is used as a catalyst for this conversion .
Molecular Structure Analysis
The molecular formula of This compound is C4H10O . It is chiral and thus can be obtained as either of two stereoisomers designated as ®-(−)-butan-2-ol and (S)-(+)-butan-2-ol .
Chemical Reactions Analysis
The oxidation of This compound by a mild and selective oxidizing agent N-chloroisonicotinamide (NCIN) leads to the formation of corresponding ketones . The reaction found first order in NCIN .
Physical And Chemical Properties Analysis
This compound is a colorless liquid that is only slightly soluble in water but mixes well with common organic solvents . Its chemical characteristics include a boiling point of approximately 118 degrees Celsius and a melting point around -89.8 degrees Celsius .
科学的研究の応用
Biofuel Production
Butan-2-ol, also known as butanol, has garnered significant attention in scientific research for its potential application as a renewable biofuel. Research indicates that butanol possesses many advantages over conventional gasoline, diesel fuel, and other biofuels such as methanol and ethanol due to its superior fuel properties. It has been identified as a potential second-generation biofuel, offering a better alternative for gasoline or diesel fuel considering combustion characteristics, engine performance, and exhaust emissions. Various methods, including metabolic engineering of Clostridia and advanced fermentation techniques, have been explored to increase fermentative butanol production, highlighting the role of butanol in overcoming the drawbacks of low-carbon alcohols or biodiesel. Studies have focused on its application as a biofuel through fundamental combustion experiments, its use as a substitute for gasoline in spark ignition engines, and as a substitute for diesel fuel in compression ignition engines (Chao Jin, M. Yao, Haifeng Liu, C. Lee, J. Ji, 2011).
Flavour Production in Foods
Butan-2-ol derivatives, specifically branched chain aldehydes such as 2-methyl propanal and 2- and 3-methyl butanal, play a critical role in the flavor profile of many food products, both fermented and non-fermented. The production and degradation of these aldehydes from amino acids have been extensively reviewed, with an emphasis on the metabolic conversions, microbial, and food composition influencing the formation of these flavor compounds. This highlights the importance of controlling the formation of desired levels of these aldehydes in food production (B. Smit, W. Engels, G. Smit, 2009).
Gut Health and Animal Production
Butan-2-ol derivatives, particularly butyrate and its derivatives, have been extensively researched for their implications in gut health and animal production. Butyrate serves as a primary nutrient for colonocytes and a cellular mediator regulating gene expression, cell differentiation, gut tissue development, immune modulation, oxidative stress reduction, and diarrhea control. Research has shown that butyrate and its derivatives generally demonstrate positive effects on animal production, including enhancement of gut development, control of enteric pathogens, reduction of inflammation, and improvement of growth performance. These findings are especially evident in young animals, suggesting the critical role of butyrate in maintaining gut health and enhancing animal production (A. Bedford, J. Gong, 2017).
Biomedical Applications of Chitosan Nanomaterials
Chitosan, a biocompatible and biodegradable polymer, has been modified with butan-2-ol derivatives to produce novel biomaterials with a wide range of applications, including drug delivery systems, blood compatibility, antibacterial fields, and adsorption of metal ions. The chemical modification of chitosan with sulfate, generating sulfated chitin and chitosan, has led to the development of new bifunctional materials that maintain the original properties of chitosan while offering new or improved functionalities. This demonstrates the potential of butan-2-ol derivatives in creating advanced materials for various biomedical applications (R. Jayakumar, N. Nwe, S. Tokura, H. Tamura, 2007).
作用機序
Target of Action
It is known to interact with various enzymes and proteins within the body, similar to its non-deuterated counterpart, butan-2-ol .
Mode of Action
The mode of action of SEC-BUTANOL-D9 involves several steps. Initially, the alcohol is protonated by an acid catalyst. The protonated alcohol then loses a water molecule to form a carbocation. Finally, the carbocation loses a hydrogen ion, forming a double bond . This process is part of the dehydration of Butan-2-ol .
Biochemical Pathways
The biochemical pathways affected by SEC-BUTANOL-D9 are complex and involve multiple steps. One of the key pathways is the dehydration of Butan-2-ol, which results in the formation of different alkenes . Another pathway involves the conversion of bioethanol to butanol using Guerbet chemistry .
Safety and Hazards
生化学分析
Biochemical Properties
It is known that Butan-2-ol can be oxidized by NAD+, catalyzed by yeast alcohol dehydrogenase . This suggests that (~2~H_9_)Butan-2-ol may interact with similar enzymes and proteins in biochemical reactions. The nature of these interactions would likely involve the transfer of hydrogen ions, given the compound’s status as an alcohol .
Molecular Mechanism
It is known that the compound can undergo dehydration to form alkenes . This process involves the loss of a water molecule and the formation of a double bond .
Temporal Effects in Laboratory Settings
It is known that Butan-2-ol has a boiling point of 96.6±3.0 °C at 760 mmHg , suggesting that it is relatively stable under normal laboratory conditions.
Metabolic Pathways
Butan-2-ol is known to be metabolized in the body, with one of the main metabolic pathways being oxidation by NAD+, catalyzed by yeast alcohol dehydrogenase .
特性
IUPAC Name |
1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANRVKWQNVYAZ-CBZKUFJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745843 | |
| Record name | (~2~H_9_)Butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202864-22-9 | |
| Record name | (~2~H_9_)Butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1202864-22-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


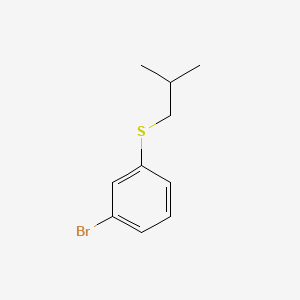

![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)
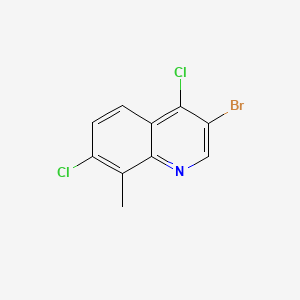



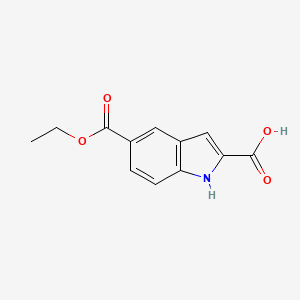
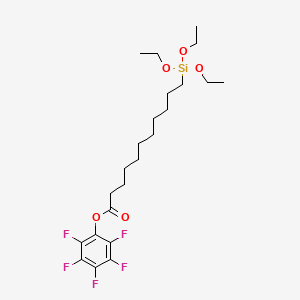
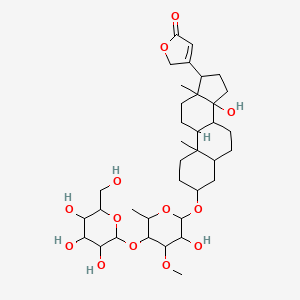
![Methyl [(E)-(4-methylphenyl)methylene]carbamate](/img/structure/B598404.png)
![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)
